

N-[Tris(hydroxymethyl)methyl]acrylamide (THMMA) Hydrogels: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	N-
Compound Name:	[Tris(hydroxymethyl)methyl]acrylamide
Cat. No.:	B080581

[Get Quote](#)

This in-depth technical guide provides a comprehensive overview of the core characteristics of **N-[Tris(hydroxymethyl)methyl]acrylamide** (THMMA) hydrogels for researchers, scientists, and drug development professionals. The guide covers the synthesis, properties, and characterization of these hydrogels, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Characteristics and Properties

N-[Tris(hydroxymethyl)methyl]acrylamide, also known as N-acryloyl-tris(hydroxymethyl)aminomethane (NAT), is a hydrophilic monomer used to synthesize hydrogels with potential applications in the biomedical field, including as biomaterials and for controlled drug release.^{[1][2][3]} These hydrogels are typically prepared via free-radical polymerization.^{[1][3]} The properties of THMMA hydrogels are highly tunable and depend on the synthesis conditions, particularly the choice and concentration of the crosslinking agent.

Swelling Behavior

THMMA hydrogels are capable of absorbing and retaining significant amounts of water. The equilibrium water content (EWC) and swelling kinetics are influenced by the crosslinker used. For a given molar ratio of monomer to crosslinker, hydrogels synthesized with longer, more hydrophilic crosslinkers such as poly(2-methyl-2-oxazoline) bismacromonomer (BM) exhibit a higher water absorptive capacity compared to those made with more common crosslinkers like

N,N'-methylenebisacrylamide (BIS) or ethylene glycol dimethacrylate (EGDMA).^{[1][3]} This is attributed to the lower crosslinking density and higher hydrophilicity conferred by the longer crosslinker molecules.^{[1][3]} The diffusion of water into the hydrogel network typically follows a non-Fickian mechanism.^{[1][3]}

Mechanical Properties

The viscoelastic properties of THMMA hydrogels are crucial for their potential applications, especially in tissue engineering where they need to mimic the mechanical environment of native tissues. Rheological studies are employed to determine the elastic (storage) modulus (G') and viscous (loss) modulus (G'').^{[1][3]} The choice of crosslinker also impacts the mechanical strength and the range of linear viscoelasticity.^{[1][3]} Generally, a higher crosslinker concentration leads to a stiffer hydrogel with a higher elastic modulus.

Biocompatibility

THMMA hydrogels have been investigated for their potential as biomaterials, with studies suggesting they are non-cytotoxic.^{[1][3]} Their high water content and soft, tissue-like consistency contribute to their favorable biocompatibility profile. However, comprehensive *in vivo* studies are often required to fully assess their biocompatibility for specific applications.

Thermo-responsive Properties

By copolymerizing THMMA with thermo-responsive monomers like N-isopropyl acrylamide (NIPA), it is possible to create hydrogels that exhibit a lower critical solution temperature (LCST).^[2] These hydrogels undergo a reversible volume phase transition in response to temperature changes, making them "smart" materials for applications such as on-demand drug delivery and cell sheet engineering. The incorporation of the hydrophilic THMMA monomer can modulate the LCST of the resulting copolymer hydrogel.^[2]

Quantitative Data Summary

The following tables summarize the quantitative data on the properties of THMMA hydrogels based on different synthesis parameters.

Table 1: Effect of Crosslinker Type on Hydrogel Properties

Hydrogel Composition (NAT/Crosslinker Molar Ratio)	Crosslinker Type	Equilibrium Water Content (EWC) (%)	Elastic Modulus (G') (kPa)	Reference
Constant	BM	Higher	Lower	[1][3]
Constant	EGDMA	Lower	Higher	[1][3]
Constant	BIS	Lower	Higher	[1][3]

Table 2: Network Parameters of THMMA-co-NIPA Hydrogels

Monomer Composition (NIPA/NAT)	Temperature (°C)	Polymer Volume Fraction (v2s)	Molecular Weight between Crosslinks (Mc) (g/mol)	Network Pore Size (nm)	Reference
100/0	25	0.045	4560	18.8	[2]
100/0	37	0.167	890	7.9	[2]
75/25	25	0.048	4230	18.0	[2]
75/25	37	0.111	1480	10.1	[2]
50/50	25	0.051	3930	17.2	[2]
50/50	37	0.083	2130	12.5	[2]
25/75	25	0.056	3510	16.1	[2]
25/75	37	0.067	2830	14.4	[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of THMMA hydrogels.

Synthesis of THMMA Hydrogels

This protocol describes the free-radical polymerization of THMMA hydrogels in an organic solvent.

Materials:

- **N-[Tris(hydroxymethyl)methyl]acrylamide** (THMMA/NAT) monomer
- Crosslinker (e.g., N,N'-methylenebisacrylamide (BIS), ethylene glycol dimethacrylate (EGDMA), or poly(2-methyl-2-oxazoline) bismacromonomer (BM))
- Solvent: Dimethylformamide (DMF)
- Initiator: 2,2'-azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
- Nitrogen gas
- Glass molds (e.g., between two glass plates with a spacer)

Procedure:

- Dissolve the THMMA monomer and the desired amount of crosslinker in DMF in a reaction vessel. The molar ratio of monomer to crosslinker will determine the network density.
- Add the initiator (e.g., AIBN) to the solution. The concentration of the initiator will affect the rate of polymerization.
- Purge the solution with nitrogen gas for at least 15-20 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
- Pour the reaction mixture into the glass molds.
- Seal the molds and place them in an oven or water bath at a specific temperature (e.g., 60-80°C) to initiate polymerization.[\[2\]](#)
- Allow the polymerization to proceed for a set amount of time (e.g., 2.5 to 24 hours).[\[2\]](#)
- After polymerization is complete, carefully remove the hydrogel from the mold.

- Immerse the hydrogel in a large volume of distilled water or an appropriate solvent to wash away any unreacted monomers, initiator, and solvent. The washing solution should be changed several times over a period of several days.
- The purified hydrogel can then be used for characterization or dried to a constant weight to obtain the xerogel.

Swelling Ratio Measurement

This protocol details the gravimetric method for determining the swelling ratio of THMMA hydrogels.

Materials:

- Synthesized THMMA hydrogel
- Distilled water or buffer solution (e.g., PBS)
- Analytical balance
- Kimwipes or filter paper
- Vials or beakers

Procedure:

- Take a pre-weighed, dried sample of the hydrogel (W_d).[\[4\]](#)
- Immerse the dried hydrogel in a vial containing a large excess of distilled water or buffer solution at a constant temperature.
- At regular time intervals, remove the hydrogel from the solution.
- Gently blot the surface of the hydrogel with a Kimwipe or filter paper to remove excess surface water.[\[4\]](#)
- Weigh the swollen hydrogel (W_s).[\[4\]](#)

- Return the hydrogel to the solution and continue measurements until the weight of the swollen hydrogel becomes constant, indicating that equilibrium swelling has been reached.
- The swelling ratio (SR) at each time point is calculated using the following formula: $SR (\%) = [(W_s - W_d) / W_d] \times 100$ ^[4]
- The Equilibrium Water Content (EWC) can be calculated from the weight of the hydrogel at equilibrium (W_{eq}): $EWC (\%) = [(W_{eq} - W_d) / W_{eq}] \times 100$

Rheological Characterization

This protocol outlines the steps for characterizing the viscoelastic properties of THMMA hydrogels using a rheometer.^{[5][6]}

Materials:

- Swollen THMMA hydrogel sample
- Rheometer with parallel plate geometry
- Sandpaper to prevent slippage (optional)

Procedure:

- Place a cylindrical or disc-shaped hydrogel sample onto the lower plate of the rheometer.
- Lower the upper plate to the desired gap, ensuring good contact with the hydrogel without excessive compression. A small axial force may be applied to ensure consistent loading.
- To prevent dehydration during the measurement, a solvent trap or a layer of low-viscosity silicone oil around the sample can be used.
- Strain Sweep: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.^[5]
- Frequency Sweep: Within the LVER, perform a frequency sweep at a constant strain to observe how G' and G'' change with frequency.^[5] For a stable crosslinked hydrogel, G'

should be largely independent of frequency and greater than G'' .

- Time Sweep: To monitor the gelation process *in situ*, a time sweep can be performed at a constant strain and frequency.^[5] This allows for the determination of the gel point, where G' surpasses G'' .

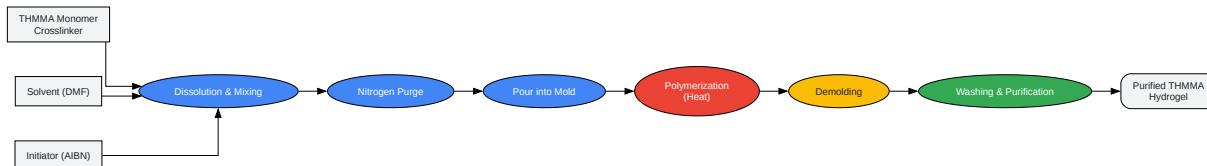
Cell Viability Assay (Indirect/Extract Method)

This protocol describes a common method to assess the *in vitro* cytotoxicity of THMMA hydrogels using an extract of the material. The MTT or MTS assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

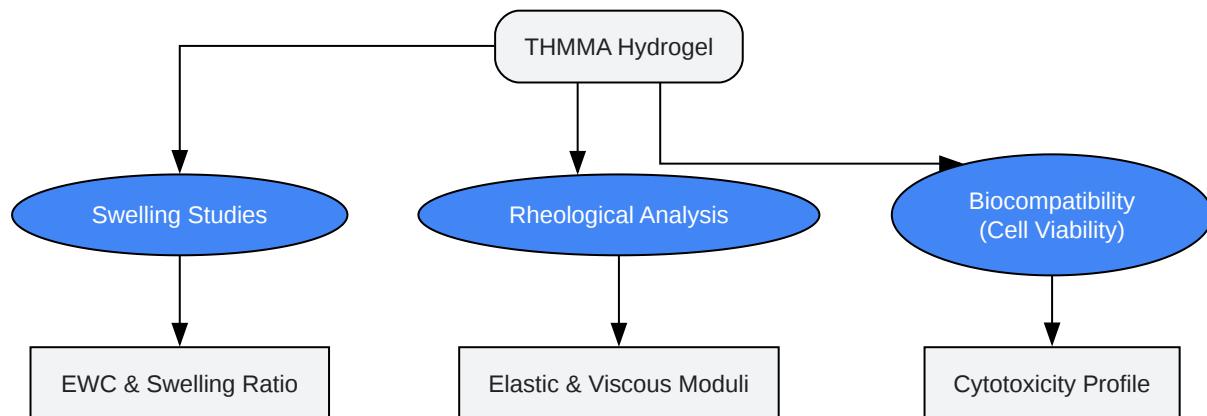
- Synthesized THMMA hydrogel
- Cell culture medium (e.g., DMEM)
- A specific cell line (e.g., fibroblasts, mesenchymal stem cells)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
- Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)
- Incubator (37°C, 5% CO₂)
- Microplate reader

Procedure:


- Extract Preparation:
 - Sterilize the hydrogel samples (e.g., by UV irradiation or autoclaving if the material is stable).
 - Incubate the sterile hydrogel in cell culture medium at a specific surface area to volume ratio (e.g., as per ISO 10993-5 standards) for a defined period (e.g., 24-72 hours) at 37°C

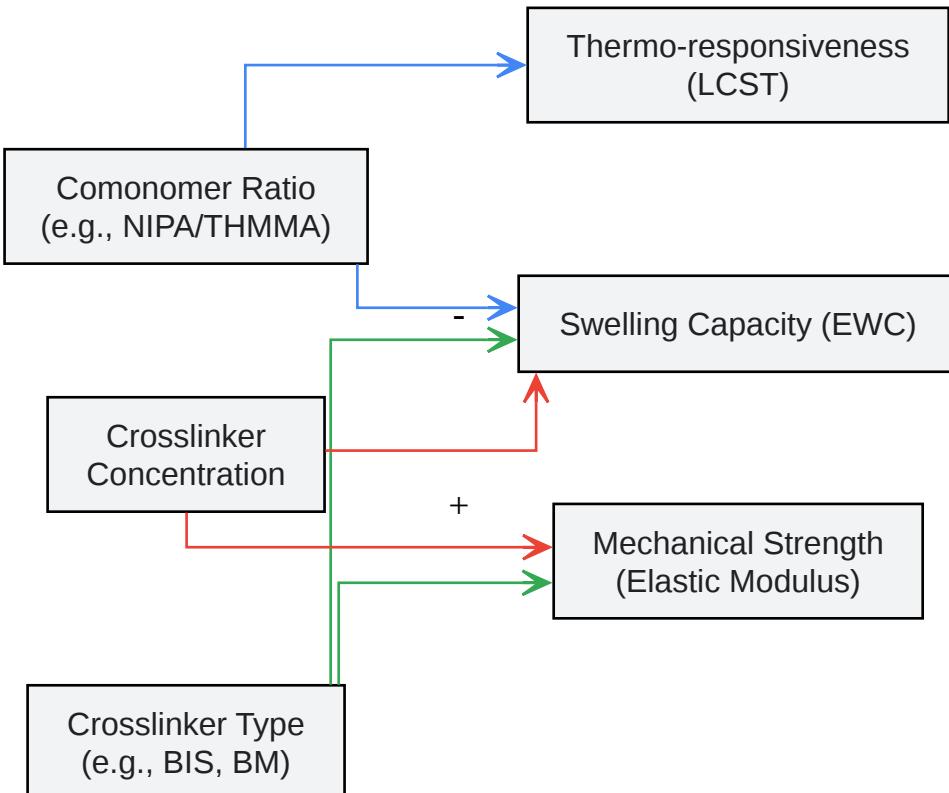
to create an extract.

- Collect the medium (the extract) and filter it through a 0.22 µm filter to ensure sterility.
- Cell Seeding:
 - Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in the incubator.
- Cell Treatment:
 - Remove the old medium from the wells and replace it with the prepared hydrogel extract. Include positive (e.g., cytotoxic substance) and negative (fresh medium) controls.
 - Incubate the cells with the extract for a specified time (e.g., 24, 48, or 72 hours).
- MTT/MTS Assay:
 - After the incubation period, add the MTT or MTS reagent to each well and incubate for a further 1-4 hours.^[7] During this time, viable cells will convert the tetrazolium salt into a colored formazan product.
 - If using MTT, add the solubilization solution to dissolve the formazan crystals.
 - Measure the absorbance of the wells at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.^[7]
- Data Analysis:
 - Calculate the cell viability as a percentage relative to the negative control (cells in fresh medium). If the cell viability is above 70%, the material is generally considered non-cytotoxic.^[8]


Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and relationships in the study of THMMA hydrogels.

[Click to download full resolution via product page](#)


Caption: Workflow for the synthesis of THMMA hydrogels.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for THMMA hydrogel characterization.

Synthesis Parameters

Hydrogel Properties

[Click to download full resolution via product page](#)

Caption: Relationship between synthesis parameters and hydrogel properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cris.pucp.edu.pe [cris.pucp.edu.pe]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Hydrogel Network Architecture Design Space: Impact on Mechanical and Viscoelastic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. "A protocol for rheological characterization of hydrogels for tissue en" by Jonathan M. Zuidema, Christopher J. Rivet et al. [digitalcommons.mtu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [N-[Tris(hydroxymethyl)methyl]acrylamide (THMMA) Hydrogels: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b080581#basic-characteristics-of-n-tris-hydroxymethyl-methyl-acrylamide-hydrogels>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com